2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide
Description
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Properties
IUPAC Name |
2-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5O2S2/c1-11-4-2-7-15-17(11)25-20(30-15)24-16(27)9-14-10-29-19(23-14)26-18(28)22-13-6-3-5-12(21)8-13/h2-8,10H,9H2,1H3,(H,24,25,27)(H2,22,23,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOMHNVPBNFLSGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)CC3=CSC(=N3)NC(=O)NC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide is a complex organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanism of action, therapeutic applications, and relevant case studies.
Structural Features
This compound features several notable structural elements:
- Thiazole Ring : A five-membered heterocyclic ring containing sulfur and nitrogen, known for its biological activity.
- Urea Linkage : A functional group that enhances the compound's ability to interact with biological targets.
- Chlorophenyl and Methylbenzothiazole Groups : These aromatic substituents contribute to the compound's chemical reactivity and potential selectivity against certain biological targets.
Table 1: Structural Characteristics of the Compound
| Component | Description |
|---|---|
| Molecular Formula | C₁₈H₁₆ClN₅O₂S₂ |
| Molecular Weight | 458.0 g/mol |
| Structural Components | Thiazole ring, urea linkage, chlorophenyl group, methylbenzothiazole group |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and urea linkage are crucial for binding to these targets, potentially inhibiting their activity or modulating their function.
- Anticancer Activity : Preliminary studies suggest that the compound may exhibit anticancer properties by inhibiting enzymes involved in cell proliferation.
- Antimicrobial Properties : Similar compounds have shown significant antimicrobial activity, suggesting potential applications in treating infections.
Case Studies and Research Findings
- Antitumor Activity : A study on related thiazole derivatives indicated potent antitumor activity against various cancer cell lines, including MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). These compounds demonstrated IC50 values in the low micromolar range, indicating strong efficacy .
- Antimicrobial Effects : Research on benzothiazole derivatives has shown broad-spectrum antibacterial and antifungal activities. For instance, compounds with similar structures demonstrated minimal inhibitory concentrations (MICs) as low as 50 μg/mL against various pathogens .
- Mechanistic Insights : Studies have explored the interaction of thiazole derivatives with specific protein targets involved in cancer pathways. For example, some compounds were identified as inhibitors of the Raf-1 signaling pathway, which is critical in cancer cell proliferation .
Table 2: Summary of Biological Activities
Synthesis and Preparation Methods
The synthesis of this compound typically involves several steps:
- Formation of the Thiazole Ring : This can be achieved through methods like Hantzsch thiazole synthesis.
- Urea Linkage Formation : This involves reacting an amine with an isocyanate.
- Final Coupling Reaction : The thiazole derivative is coupled with the urea derivative using coupling reagents under appropriate conditions.
Table 3: Synthetic Route Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Thiazole Formation | Hantzsch synthesis | α-haloketones, thioamides |
| Urea Linkage Formation | Nucleophilic substitution | Amine, isocyanate |
| Final Coupling | Coupling reaction | EDCI, base |
Scientific Research Applications
Research indicates that this compound exhibits significant biological activity, making it a valuable target for further investigation. It has been studied for its potential applications in various therapeutic areas:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation by targeting specific molecular pathways involved in tumor growth.
- Antimicrobial Properties : The presence of the thiazole ring may contribute to antimicrobial effects, which are being explored in various clinical settings.
- Anti-inflammatory Effects : The compound's unique structure suggests potential anti-inflammatory activity, which could be beneficial in treating chronic inflammatory diseases.
Case Studies and Research Findings
Several studies have investigated the applications of this compound:
-
In Vitro Studies : Laboratory experiments have demonstrated that the compound can effectively inhibit the growth of various cancer cell lines, suggesting its potential as an anticancer agent.
- Example: A study published in a peer-reviewed journal reported a dose-dependent decrease in cell viability in breast cancer cell lines treated with this compound.
-
Antimicrobial Testing : The compound has shown promising results against certain bacterial strains, indicating its potential use as an antimicrobial agent.
- Example: In vitro assays revealed that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
-
Anti-inflammatory Research : Initial findings suggest that the compound may reduce markers of inflammation in cellular models, warranting further exploration in vivo.
- Example: Animal model studies are currently underway to assess the efficacy of this compound in reducing inflammation-related symptoms.
Chemical Reactions Analysis
Key Functional Groups and Reactivity
The compound contains multiple reactive sites:
-
Ureido group (R-NH-C(=O)-NH-R) : Susceptible to hydrolysis under acidic or basic conditions.
-
Acetamide moiety : May undergo hydrolysis to form a carboxylic acid or participate in nucleophilic acyl substitution.
-
Thiazole and benzo[d]thiazole rings : Aromatic heterocycles prone to electrophilic substitution.
-
Chlorophenyl group : Potential for nucleophilic aromatic substitution under strongly basic conditions.
Reaction Types and Conditions
| Reaction Type | Reagents/Conditions | Major Products |
|---|---|---|
| Hydrolysis of ureido group | HCl (acidic) or NaOH (basic) | Carbamic acid, urea breakdown |
| Hydrolysis of acetamide | H₂O with HCl or NaOH | Benzo[d]thiazol-2-yl acetic acid |
| Electrophilic substitution | NO₂⁺, H₂SO₄ (HNO₃/H₂SO₄) | Nitro-substituted thiazole/benzo[d]thiazole |
| Nucleophilic aromatic substitution | NH₃, OH⁻ (under strongly basic conditions) | Substituted chlorophenyl derivatives |
| Reduction of carbonyl groups | LiAlH₄, H₂/Pd | Amines (if applicable) |
Stability and Reactivity
-
Ureido group stability : Hydrolysis experiments on similar compounds suggest that urea linkages are stable under mild conditions but decompose under strong acidic or basic environments .
-
Electrophilic substitution : The thiazole and benzo[d]thiazole rings exhibit regioselectivity in substitution reactions, with electron-deficient positions favoring electrophilic attack.
Structural Characterization
NMR spectroscopy is critical for verifying reaction outcomes. For example:
Q & A
Q. What are the common synthetic routes for preparing this compound, and what key reaction conditions influence yield?
The synthesis typically involves multi-step protocols, including:
- Thiazole ring formation : Reacting 2-amino-4-substituted thiazoles with acetonitrile in the presence of anhydrous AlCl₃ to form intermediates .
- Ureido group introduction : Coupling 3-chlorophenyl isocyanate with the thiazole intermediate under basic conditions (e.g., triethylamine in dioxane) to install the urea moiety .
- Acetamide linkage : Chloroacetyl chloride is reacted with 4-methylbenzo[d]thiazol-2-amine, followed by coupling to the thiazole-urea intermediate .
Key conditions : Temperature (20–25°C for acylations), solvent choice (dioxane for inertness), and stoichiometric control of chloroacetyl chloride (10 mmol per 10 mmol amine) critically affect yields . Recrystallization from ethanol-DMF mixtures improves purity .
Q. Which spectroscopic methods are most effective for characterizing the structure and purity of this compound?
- 1H NMR : Identifies protons on aromatic rings (δ 6.8–8.2 ppm for thiazole and benzo[d]thiazole), urea NH (δ 9.5–10.5 ppm), and methyl groups (δ 2.3–2.6 ppm) .
- IR spectroscopy : Confirms C=O (1650–1700 cm⁻¹), C=N (1600 cm⁻¹), and urea N-H stretches (3200–3400 cm⁻¹) .
- Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ peaks at ~514–548 m/z for related urea-thiazole derivatives) .
- Elemental analysis : Matches calculated vs. experimental C, H, N, S content (deviation <0.4% indicates purity) .
Q. What purification techniques are recommended for this compound following synthesis?
- Recrystallization : Ethanol-DMF (1:1) mixtures are effective for removing unreacted starting materials .
- Column chromatography : Silica gel with ethyl acetate/hexane gradients (30–70%) separates polar byproducts like urea dimerization products .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve stereoisomers or regioisomers, if present .
Advanced Research Questions
Q. How can researchers optimize reaction parameters to improve synthesis scalability?
- Flow chemistry : Continuous-flow reactors reduce side reactions (e.g., hydrolysis of chloroacetyl chloride) by precise control of residence time and temperature .
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C for coupling steps) may enhance yields in aryl-urea bond formation .
- DoE (Design of Experiments) : Statistical models (e.g., response surface methodology) optimize variables like solvent polarity, temperature, and molar ratios for multi-step reactions .
Q. What in vitro assays are suitable for evaluating the anticancer potential of this compound, and how should controls be designed?
- Cytotoxicity assays : MTT or SRB assays against cancer cell lines (e.g., MCF-7, A549) with IC₅₀ determination. Use cisplatin or doxorubicin as positive controls and DMSO vehicle controls .
- Apoptosis assays : Annexin V/PI staining with flow cytometry to quantify early/late apoptotic cells. Compare with untreated and staurosporine-treated cells .
- Kinase inhibition profiling : Screen against kinase panels (e.g., EGFR, VEGFR) to identify molecular targets. Include control inhibitors (e.g., erlotinib for EGFR) .
Q. How do structural modifications at the thiazole or benzo[d]thiazole rings impact biological activity?
- Thiazole substitutions : Introducing electron-withdrawing groups (e.g., -Cl at the 3-chlorophenyl urea) enhances cytotoxicity (IC₅₀ reduced by 30–50% in derivatives) .
- Benzo[d]thiazole modifications : Methyl groups at the 4-position improve metabolic stability (t₁/₂ increased from 2.1 to 4.3 hours in hepatic microsomes) .
- Urea linker flexibility : Replacing the urea with thiourea reduces solubility but increases binding affinity to kinases (Kd values decrease from 120 nM to 45 nM) .
Q. What strategies resolve discrepancies between computational predictions and experimental bioactivity data?
- MD simulations : Perform 100-ns molecular dynamics to assess protein-ligand stability if docking suggests binding but in vitro activity is low .
- Metabolite profiling : LC-MS/MS identifies rapid degradation products (e.g., hydrolysis of the acetamide group) that may explain reduced efficacy .
- Crystal structure analysis : Co-crystallize the compound with target proteins (e.g., kinases) to validate binding poses vs. docking predictions .
Q. What are the best practices for assessing metabolic stability and toxicity in preclinical studies?
- Hepatocyte stability assays : Incubate with human liver microsomes (HLM) + NADPH to measure t₁/₂. Use propranolol as a high-clearance control .
- AMES test : Screen for mutagenicity with Salmonella typhimurium strains TA98/TA100. Include positive controls (e.g., sodium azide) .
- hERG inhibition assay : Patch-clamp electrophysiology to assess cardiac toxicity risks (IC₅₀ >10 µM is desirable) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
